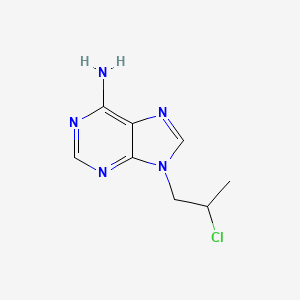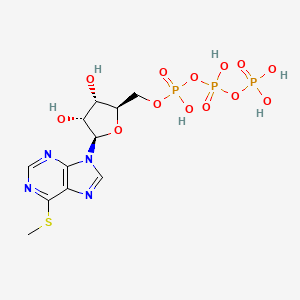
6-S-Methyl-6-thio-ITP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiopurines, including 6-S-Methyl-6-thioinosine triphosphate, are analogs of purines, which are essential components of DNA, RNA, and some coenzymes . These compounds have been widely studied for their roles in various biological processes and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-mercaptopurine with methyl iodide to form 6-methylmercaptopurine, which is then phosphorylated to produce 6-S-Methyl-6-thioinosine triphosphate . The reaction conditions often require the use of a base, such as sodium hydroxide, and an appropriate solvent, such as dimethyl sulfoxide.
Industrial Production Methods: Industrial production of 6-S-Methyl-6-thioinosine triphosphate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in a solution form and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: 6-S-Methyl-6-thioinosine triphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activation and metabolism in biological systems .
Common Reagents and Conditions: Common reagents used in the reactions of 6-S-Methyl-6-thioinosine triphosphate include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of 6-S-Methyl-6-thioinosine triphosphate include its phosphorylated derivatives, which are active metabolites involved in various biological processes .
Wissenschaftliche Forschungsanwendungen
6-S-Methyl-6-thioinosine triphosphate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of thiopurines and their interactions with other molecules . In biology, it is studied for its role in cellular metabolism and its potential as a therapeutic agent . In medicine, 6-S-Methyl-6-thioinosine triphosphate is explored for its potential use in treating conditions such as leukemia and inflammatory bowel disease . In industry, it is used in the development of new drugs and therapeutic strategies .
Wirkmechanismus
The mechanism of action of 6-S-Methyl-6-thioinosine triphosphate involves its incorporation into cellular nucleic acids, leading to the inhibition of nucleotide and protein synthesis . This results in the suppression of cell proliferation, making it a potential therapeutic agent for conditions characterized by excessive cell growth, such as cancer . The compound targets specific molecular pathways, including the inhibition of inosine triphosphate pyrophosphatase, which plays a role in its activation and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 6-S-Methyl-6-thioinosine triphosphate include other thiopurines such as azathioprine, 6-mercaptopurine, and thioguanine . These compounds share similar structures and mechanisms of action but differ in their specific applications and therapeutic profiles.
Uniqueness: What sets 6-S-Methyl-6-thioinosine triphosphate apart from other thiopurines is its unique sulfur-containing structure, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C11H17N4O13P3S |
|---|---|
Molekulargewicht |
538.26 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N4O13P3S/c1-32-10-6-9(12-3-13-10)15(4-14-6)11-8(17)7(16)5(26-11)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-5,7-8,11,16-17H,2H2,1H3,(H,21,22)(H,23,24)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
VQCHMLWEYVTXPW-IOSLPCCCSA-N |
Isomerische SMILES |
CSC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Kanonische SMILES |
CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


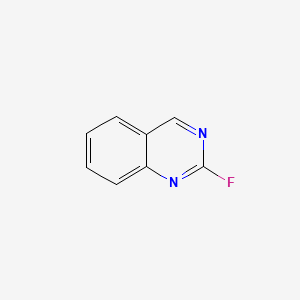

![2-[(Methylsulfinyl)methyl]oxirane](/img/structure/B13415719.png)
![2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid](/img/structure/B13415726.png)
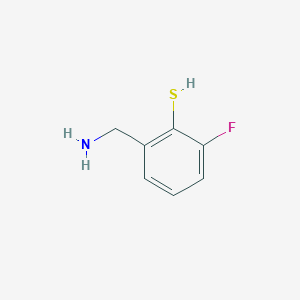
![(1S,2S,10R,11R,14S,16R)-2,7,7,10-tetramethyl-6,8-dioxapentacyclo[14.3.1.01,14.02,11.05,10]icosan-17-one](/img/structure/B13415731.png)
![Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide](/img/structure/B13415733.png)
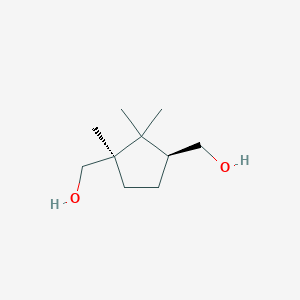
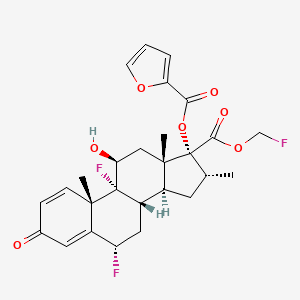


![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester](/img/structure/B13415770.png)
